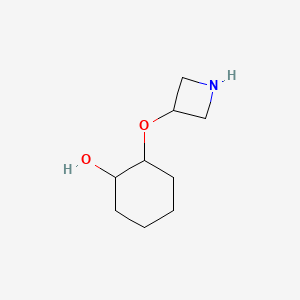

2-(Azetidin-3-yloxy)cyclohexan-1-ol

Description

2-(Azetidin-3-yloxy)cyclohexan-1-ol is a cyclohexanol derivative characterized by the substitution of an azetidine (3-membered nitrogen-containing heterocycle) moiety at the 2-position of the cyclohexanol backbone. Its molecular formula is C₉H₁₅NO₂ (molecular weight: 193.16 g/mol), with a reported purity of 95% in commercially available samples . This compound is likely of interest in medicinal chemistry due to the azetidine group’s role in enhancing metabolic stability and bioavailability in drug candidates.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)cyclohexan-1-ol |

InChI |

InChI=1S/C9H17NO2/c11-8-3-1-2-4-9(8)12-7-5-10-6-7/h7-11H,1-6H2 |

InChI Key |

HZGPUGDZZZMAFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Synthetic Route

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | 2-hydroxycyclohexanol | Alcohol substrate | Stereochemistry may be controlled |

| 2 | Tosyl chloride/pyridine | Tosylation (activation of alcohol) | Forms good leaving group |

| 3 | Azetidin-3-ol (or NaH/azetidin-3-ol) | Nucleophilic substitution (SN2) | Ether formation; control of temperature recommended |

| 4 | Purification (chromatography) | Isolation of product | Diastereomer separation if necessary |

Alternative Approaches

- Mitsunobu Reaction: The Mitsunobu protocol (using diethyl azodicarboxylate and triphenylphosphine) can be employed to couple cyclohexanol derivatives with azetidin-3-ol, especially when inversion of configuration is desired at the alcohol center.

- Direct Alkylation: In some cases, direct alkylation of azetidin-3-ol with a cyclohexyl halide (e.g., 2-bromocyclohexanol) under basic conditions can yield the target ether. This method may require optimization to minimize side reactions and control stereochemistry.

Table 2: Comparison of Etherification Methods

| Method | Yield Range | Stereochemical Outcome | Advantages | Limitations |

|---|---|---|---|---|

| Tosylation + SN2 | Moderate | Inversion at C-2 | Simple, reliable | Possible side reactions |

| Mitsunobu Reaction | Moderate | Inversion at C-2 | Mild conditions | Use of hazardous reagents |

| Direct Alkylation | Low-Moderate | Retention at C-2 | Fewer steps | Competing elimination |

Stereochemical Considerations

The stereochemistry at the 2-position of cyclohexanol is crucial, as it can influence both the reactivity and the biological activity of the final compound. Most documented preparations target the (1R,2R)-diastereomer, which may require chiral starting materials or resolution of racemic mixtures.

Research Findings and Literature Perspectives

- Yields and Purity: Reported yields for etherification steps range from moderate (30–70%), depending on the method and purification protocol. Chromatographic separation is often necessary to isolate pure diastereomers.

- Reaction Optimization: Key variables include the choice of base, solvent, and temperature. Over-alkylation or side reactions (e.g., elimination) can be minimized by careful control of reaction conditions.

- Scalability: The methods described are adaptable for both small-scale laboratory synthesis and larger-scale preparations, provided that purification steps are optimized.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Features | Preparation Notes |

|---|---|---|

| Azetidin-3-ol | Simple azetidine ring, no cyclohexanol | Readily available, used as nucleophile |

| Cyclohexanol | No azetidine ring | Common starting material |

| 3-(Azetidin-3-yloxy)propane-1-ol | Propane linker instead of cyclohexane | Etherification via similar strategies |

| 2-(Azetidin-3-yloxy)cyclohexan-1-ol | Both cyclohexanol and azetidine moieties | Requires careful stereochemical control |

Summary and Recommendations

- Preferred Method: The tosylation of 2-hydroxycyclohexanol followed by nucleophilic substitution with azetidin-3-ol is the most straightforward and reliable method for preparing 2-(Azetidin-3-yloxy)cyclohexan-1-ol.

- Alternative Protocols: The Mitsunobu reaction and direct alkylation offer alternative routes, with the Mitsunobu reaction providing better control over stereochemistry at the expense of reagent safety and cost.

- Key Considerations: Stereochemistry, reaction conditions, and purification are critical for obtaining the desired isomer in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yloxy)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The azetidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yloxy)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis . The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Substituent Diversity and Structural Analogues

The following table summarizes key cyclohexanol derivatives structurally related to 2-(Azetidin-3-yloxy)cyclohexan-1-ol, highlighting differences in substituents, synthesis methods, and applications:

Physicochemical and Functional Differences

- In contrast, sulfonyl derivatives exhibit higher polarity and acidity due to the electron-withdrawing sulfonyl group .

- Biological Activity: Venlafaxine’s antidepressant activity stems from its dual inhibition of serotonin and norepinephrine reuptake, facilitated by the dimethylamino and methoxyphenyl groups . The azetidinyloxy compound’s smaller ring size (vs. six-membered piperidine or morpholine) may reduce steric hindrance, improving target binding in drug discovery contexts. Juvenoids (e.g., 2-(4-hydroxybenzyl)-cyclohexan-1-ol) mimic insect juvenile hormones, relying on the hydroxybenzyl group for receptor interaction .

Stability and Metabolic Considerations

- Azetidine Stability:

Azetidine rings are less strain-constrained than smaller epoxides but more reactive than five- or six-membered rings. This may influence metabolic oxidation pathways compared to venlafaxine’s tertiary amine or terpineol’s isopropenyl group. - Sulfonyl Derivatives: The sulfonyl group enhances stability against enzymatic hydrolysis relative to ester or ether linkages, making these compounds suitable as synthetic intermediates .

Biological Activity

2-(Azetidin-3-yloxy)cyclohexan-1-ol is a chemical compound notable for its unique structural features, which include a cyclohexane ring, a hydroxyl group, and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. Its molecular formula is , with a molecular weight of approximately 185.26 g/mol.

Biological Activity Overview

Research indicates that 2-(Azetidin-3-yloxy)cyclohexan-1-ol exhibits various biological activities, primarily linked to its interaction with biological targets. The compound's structural characteristics suggest potential pharmacological properties, particularly in the areas of analgesic effects, antimicrobial properties, and neuroprotection.

Key Biological Activities

- Analgesic Effects : Similar compounds have shown potential in pain relief mechanisms.

- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains.

- Neuroprotective Effects : It is hypothesized that the compound could play a role in protecting neural tissues.

Structure-Activity Relationship (SAR)

The biological activity of 2-(Azetidin-3-yloxy)cyclohexan-1-ol can be understood through its structure-activity relationship. The presence of the azetidine ring is crucial for its interaction with biological targets. A comparative analysis with structurally similar compounds reveals distinctive features that may influence their pharmacological profiles.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-3-yloxy)cyclohexan-1-ol | Contains a pyrrolidine ring instead of azetidine | Potential analgesic effects |

| 3-(Azetidin-3-yloxy)propanenitrile | Incorporates a nitrile functional group | Antimicrobial properties |

| 4-(Azetidin-3-yloxy)butanamide | Features an amide group | Possible neuroprotective effects |

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of the azetidine moiety in determining the pharmacological potential of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the pharmacological potential of 2-(Azetidin-3-yloxy)cyclohexan-1-ol.

- Analgesic Activity : A study exploring the analgesic properties of azetidine derivatives found that modifications to the azetidine ring significantly influenced pain relief efficacy. The findings suggest that compounds with similar structures may also possess analgesic properties due to their ability to interact with pain receptors .

- Antimicrobial Screening : In vitro studies have demonstrated that compounds containing azetidine moieties exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that 2-(Azetidin-3-yloxy)cyclohexan-1-ol could be evaluated for its potential as an antimicrobial agent .

- Neuroprotection Studies : Research on neuroprotective agents has indicated that compounds with hydroxyl groups can protect neuronal cells from oxidative stress. The presence of both the azetidine and hydroxyl groups in 2-(Azetidin-3-yloxy)cyclohexan-1-ol may enhance its neuroprotective capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.